Product packaging for 2-Fluoro-4,6-dimethoxybenzoic acid(Cat. No.:CAS No. 286434-45-5; 434-45-7)

2-Fluoro-4,6-dimethoxybenzoic acid

Cat. No.: B2813780
CAS No.: 286434-45-5; 434-45-7
M. Wt: 200.165
InChI Key: AJGKGSRAUIBYLQ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Dimethoxylated Benzoic Acid Derivatives

2-Fluoro-4,6-dimethoxybenzoic acid belongs to a broader class of benzoic acid derivatives that are strategically functionalized with fluorine and methoxy (B1213986) groups. The introduction of a fluorine atom into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size can influence factors such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comossila.com This has made fluorinated compounds, including fluorinated benzoic acids, highly sought after in medicinal chemistry for drug discovery. numberanalytics.comossila.com

Similarly, the presence of methoxy groups (–OCH₃) on the benzene (B151609) ring also plays a crucial role. Methoxy groups are electron-donating through resonance and can influence the reactivity and orientation of further chemical transformations on the aromatic ring. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications. The dimethoxy substitution pattern is also a key feature in many natural products and synthetic compounds with important biological activities. arborpharmchem.com

Historical Development of Aromatic Fluorination and Benzoic Acid Functionalization Chemistry

The journey to synthesizing compounds like this compound is built upon a rich history of chemical innovation. The first successful synthesis of an aryl C-F bond dates back to 1870, following the discovery of aromatic diazo compounds. taylorfrancis.com A significant breakthrough in aromatic fluorination was the Schiemann reaction, discovered in 1927, which utilized the thermal decomposition of diazonium fluoroborates. nih.gov Early attempts at direct fluorination of aromatic compounds with elemental fluorine were often fraught with challenges due to the high reactivity and corrosiveness of the reagents, frequently leading to decomposition or explosive reactions. nih.gov

The mid-20th century saw rapid advancements in fluorination techniques, driven by the increasing demand for fluorinated compounds. numberanalytics.com The development of milder and more selective fluorinating agents, such as N-fluoropyridinium salts, was a major step forward, allowing for the fluorination of a wide range of organic compounds under less harsh conditions. beilstein-journals.org More recently, transition metal-catalyzed fluorination methods, employing catalysts based on palladium or copper, have emerged as powerful tools for the precise introduction of fluorine into aromatic systems. numberanalytics.comacs.org

Concurrently, the functionalization of benzoic acids has been a central theme in organic synthesis. The carboxylic acid group can direct subsequent reactions to specific positions on the aromatic ring. While ortho-functionalization of benzoic acids is well-established, achieving selective meta- and para-functionalization has been a more significant challenge. acs.orgnih.gov Recent research has focused on developing novel catalytic systems and directing groups to control the regioselectivity of C-H functionalization on benzoic acid derivatives, enabling the synthesis of a diverse array of substituted aromatic compounds. acs.orgnih.govnih.gov

Contemporary Significance and Emerging Research Frontiers for the Chemical Compound

This compound is primarily utilized as a specialized building block in organic synthesis. Its trifunctional nature (carboxylic acid, fluorine, and two methoxy groups) allows for a variety of chemical modifications, making it a versatile precursor for the synthesis of more elaborate molecules.

Emerging research frontiers for this and structurally related compounds lie in their potential incorporation into:

Medicinal Chemistry: As a fragment in the design of novel therapeutic agents. The specific substitution pattern can be explored to optimize binding to target proteins and enhance pharmacokinetic properties.

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and functional materials. The presence of fluorine can impart desirable properties such as thermal stability and chemical resistance.

Agrochemicals: In the development of new pesticides and herbicides, where the unique electronic and steric properties could lead to enhanced efficacy and selectivity.

The continued development of synthetic methodologies that allow for the precise and efficient manipulation of the functional groups on this compound will be crucial in unlocking its full potential in these and other areas of chemical research.

Overview of Research Methodologies Applicable to the Compound

The study and application of this compound involve a range of standard and advanced chemical research methodologies.

Synthesis and Purification: The synthesis of this compound and its derivatives often involves multi-step reaction sequences. journals.co.za Purification of the final product and intermediates is typically achieved through techniques such as:

Crystallization: To obtain the compound in a highly pure, solid form. google.com

Chromatography: Including column chromatography and thin-layer chromatography (TLC) to separate the desired product from byproducts and unreacted starting materials. globalscientificjournal.comresearchgate.net

Structural Characterization: The precise structure of the synthesized compound is confirmed using a variety of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for determining the connectivity of atoms and the specific positions of the substituents on the aromatic ring. rsc.org

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-F bond. globalscientificjournal.comresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Physicochemical Property Determination:

Melting Point Analysis: To assess the purity of the solid compound. globalscientificjournal.comresearchgate.net

Solubility Studies: To determine the compound's solubility in various solvents, which is crucial for its use in reactions and formulations. ucl.ac.uk

Below are the key physicochemical properties of this compound.

PropertyValue
CAS Number 286434-45-5 molaid.comavantorsciences.comsigmaaldrich.com
Molecular Formula C₉H₉FO₄ molaid.comavantorsciences.comuni.lu
Molecular Weight 200.16 g/mol molaid.comavantorsciences.com
IUPAC Name This compound uni.lu
Physical Appearance Solid
Melting Point Not consistently reported in the provided search results.

Note: The melting point can vary depending on the purity of the substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO4 B2813780 2-Fluoro-4,6-dimethoxybenzoic acid CAS No. 286434-45-5; 434-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286434-45-5; 434-45-7

Molecular Formula

C9H9FO4

Molecular Weight

200.165

IUPAC Name

2-fluoro-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H9FO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

AJGKGSRAUIBYLQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)C(=O)O)OC

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4,6 Dimethoxybenzoic Acid and Its Derivatives

De Novo Synthetic Routes to the Aromatic Core

The foundational synthesis of the 2-Fluoro-4,6-dimethoxybenzoic acid scaffold relies on the careful construction and functionalization of the aromatic ring. Key strategies include regioselective halogenation, ortho-directed metalation, and the assembly of methoxy-substituted aromatic systems.

Regioselective Halogenation Strategies for Benzoic Acid Precursors

Regioselective halogenation of benzoic acid precursors is a critical step in creating intermediates for more complex molecules. For instance, the bromination of activated aromatic compounds using N-Bromosuccinimide (NBS) over HZSM-5 can achieve high yields and specific regioselectivity. researchgate.net A method for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid and other monobrominated alkoxybenzoic acids utilizes NBS or dibromodimethylhydantoin in an aqueous base. researchgate.net

Decarboxylative halogenation offers an alternative route to aryl halides. acs.org This method is particularly useful for producing regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org While electron-rich aromatic acids are often poor substrates for the classic Hunsdiecker reaction, which can lead to electrophilic halogenation instead, newer methods have been developed to address this. acs.org For example, a transition-metal-free decarboxylative iodination of benzoic acids has been demonstrated. acs.org

Ortho-Directed Metalation and Functionalization Techniques for Aromatic Systems

Ortho-directed metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uvm.edu This process involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. uvm.eduacs.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents. acs.org

The carboxylate group itself can act as a directing group in metalation reactions. organic-chemistry.org For example, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.orgunblog.fr A reversal of regioselectivity can be achieved by using n-BuLi/t-BuOK. organic-chemistry.orgunblog.fr The O-carbamate group is another powerful DMG, demonstrating greater directing power than the OMOM group. acs.org

Construction of Methoxy-Substituted Aromatic Rings

The synthesis of methoxy-substituted aromatic rings is a fundamental aspect of creating the target compound's core structure. 2,6-Dimethoxybenzoic acid, a key precursor, can be synthesized through various methods. One patented method involves the reaction of sodium sand and chlorobenzene (B131634) in toluene (B28343) to produce sodium phenoxide, which then reacts with 1,3-dimethoxybenzene (B93181) to form 2,6-dimethoxy sodium phenoxide. google.com Subsequent carboxylation with carbon dioxide and acidification yields 2,6-dimethoxybenzoic acid. google.com Another approach involves the treatment of 2,6-dimethoxybenzoic acid with thionyl chloride to produce 2,6-dimethoxybenzoyl chloride. prepchem.com

Introduction of Fluorine via Advanced Fluorination Reagents and Methods

The introduction of a fluorine atom onto the aromatic ring is a crucial step that can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a direct method for introducing fluorine into organic compounds. juniperpublishers.com A variety of electrophilic fluorinating reagents have been developed, with some of the most common being N-fluoropyridinium salts and N-Fluorobenzenesulfonimide (NFSI). juniperpublishers.com The reactivity of these reagents can be influenced by substituents on the aromatic ring. researchgate.net For instance, the use of 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate (B81430) has been effective in palladium-catalyzed fluorination of 2-arylpyridines. juniperpublishers.com

The development of benchtop-stable fluorinating reagents like N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor (F-TEDA-BF4) has been pivotal for achieving selective and functional-group-tolerant fluorinations. juniperpublishers.com Late-stage fluorination is of particular interest, and palladium-based electrophilic fluorination reagents derived from fluoride (B91410) have been developed for the synthesis of aromatic ¹⁸F-labeled molecules for applications such as positron emission tomography (PET) imaging. nih.gov

Nucleophilic Fluorination Routes

Nucleophilic fluorination provides an alternative pathway to introduce fluorine. A common method involves the displacement of a leaving group, such as a halide, by a fluoride source. acsgcipr.org Typical reagents for nucleophilic fluoride addition include simple metal salts like KF and CsF, as well as tetraalkylammonium fluorides such as TBAF. acsgcipr.org

A facile, transition-metal-free synthesis of 2-fluorobenzoic acids has been reported through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.eduarkat-usa.org This method has been successfully applied to the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid. umn.eduarkat-usa.org The Balz-Schiemann reaction, which utilizes aryl diazonium salts and fluoride donors like BF₄⁻ or PF₆⁻, is a classical route to aryl fluorides. acsgcipr.org

Carboxylic Acid Functional Group Introduction and Transformation

The introduction and transformation of the carboxylic acid functional group are pivotal steps in the synthesis of this compound and its derivatives. Various classical and modern organic chemistry reactions are employed to achieve this, including carbonylation reactions and the oxidation of alkyl groups.

Carbonylation Reactions

Carbonylation reactions represent a powerful tool for the direct introduction of a carboxylic acid moiety onto an aromatic ring. This typically involves the reaction of an aryl halide or a related precursor with carbon monoxide in the presence of a transition metal catalyst. Palladium-catalyzed carbonylation has become a particularly well-established and versatile method for the synthesis of benzoic acids and their derivatives. acs.orgrsc.org

For the synthesis of fluorinated benzoic acids, cobalt-catalyzed carbonylation reactions have also been explored as a reliable platform. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically demanding substrates. acs.orglookchem.com For instance, the carbonylation of sterically hindered ortho-substituted iodoarenes has been successfully achieved using a palladium acetate/triphenylphosphine catalyst system under elevated pressure in a flow reactor, yielding higher conversions than traditional batch methods. lookchem.com

The reaction of sterically hindered 2-bromo-m-xylene (B44306) with carbon monoxide in the presence of a palladium catalyst can lead to the formation of dimethylbenzoic acid, highlighting the potential of this method for substituted benzoic acid synthesis. acs.org Furthermore, palladium-catalyzed carbonylation can be applied to a wide range of aryl halides and sulfonates under mild conditions, making it a broadly applicable strategy. acs.org

Oxidation of Methyl or Other Alkyl Groups

The oxidation of a methyl or other suitable alkyl group attached to the aromatic ring is a common and effective strategy for the synthesis of benzoic acids. organic-chemistry.org A variety of oxidizing agents and catalytic systems have been developed to perform this transformation efficiently and selectively.

A process for the conversion of a methyl substituent on a fluoro-substituted aromatic compound to a carboxylic acid has been developed using hydrogen peroxide and aqueous hydrogen bromide at elevated temperatures. google.com This method is particularly suitable for the synthesis of fluorobenzoic acids from the corresponding fluorotoluenes. google.com The reaction is facilitated by the generation of bromine radicals, which initiate the oxidation process. google.com

Other methods for the oxidation of benzylic positions to carboxylic acids include the use of potassium persulfate in the presence of pyridine (B92270) under mild conditions, which does not require transition metals or halogens. organic-chemistry.org Photoirradiation of toluene derivatives with bromine in a suitable solvent can also yield benzoic acid derivatives. organic-chemistry.org Additionally, molecular oxygen in the presence of catalytic hydrobromic acid under photoirradiation can directly oxidize a methyl group on an aromatic nucleus to the corresponding carboxylic acid. organic-chemistry.org

The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. For example, the oxidation of substituted toluenes to the corresponding benzoic acids has been investigated using cobalt catalysts in the presence of a radical initiator. organic-chemistry.org

Multicomponent Reactions and Cascade Processes for this compound Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. frontiersin.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. frontiersin.orgajrconline.org Several well-known MCRs, such as the Strecker, Hantzsch, Biginelli, Passerini, and Ugi reactions, have been instrumental in the synthesis of a wide array of heterocyclic and acyclic compounds. tcichemicals.comajrconline.orgnih.govnih.gov

While direct examples of MCRs for the one-pot synthesis of the this compound scaffold are not extensively documented in the provided search results, the principles of MCRs can be applied to construct precursors or derivatives of this structure. For instance, MCRs are widely used in the synthesis of various heterocyclic compounds, some of which could potentially be transformed into the desired benzoic acid derivative through subsequent reactions.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are also highly efficient and can rapidly build molecular complexity from simple starting materials. Base-promoted cascade reactions have been utilized for the synthesis of complex isoindolin-1-ones, demonstrating the power of this approach in constructing intricate molecular architectures. acs.org The synthesis of lennoxamine, an isoindolobenzazepine alkaloid, has been achieved in eight steps from 2,3-dimethoxybenzoic acid, highlighting the use of cascade reactions starting from a related benzoic acid derivative. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Fluorinated Benzoic Acids

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of renewable feedstocks, atom economy, energy efficiency, and the use of safer solvents and reagents. researchgate.netrsc.org

In the context of fluorinated benzoic acid synthesis, several strategies align with green chemistry principles. The use of catalytic processes, such as the palladium-catalyzed carbonylation reactions mentioned earlier, is inherently greener than stoichiometric methods as it reduces waste. acs.org The development of metal-free oxidation methods, such as those employing potassium persulfate or photoirradiation, also contributes to more sustainable synthetic routes by avoiding heavy metal waste. organic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is highly desirable. For example, a method for the oxidative cleavage of cinnamic acid derivatives to benzoic acid derivatives has been developed using hydrogen peroxide as the oxidant in acetonitrile (B52724), which is considered a greener alternative to many other organic solvents. rsc.org Furthermore, the development of protocols that allow for simple, non-chromatographic purification, such as direct crystallization of the product, can significantly reduce solvent usage and waste generation. acs.org

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. researchgate.net Multicomponent reactions are particularly noteworthy for their high atom economy, as they are designed to incorporate most of the atoms from the starting materials into the product. frontiersin.orgtcichemicals.com

The following table provides a summary of some sustainable approaches relevant to the synthesis of fluorinated benzoic acids:

Green Chemistry PrincipleApplication in Fluorinated Benzoic Acid Synthesis
Catalysis Use of palladium, cobalt, and other transition metal catalysts in carbonylation and oxidation reactions to reduce stoichiometric waste. acs.orgresearchgate.net
Alternative Solvents Utilization of greener solvents like water or acetonitrile in oxidation and other transformations. rsc.org
Atom Economy Employment of multicomponent reactions to maximize the incorporation of starting material atoms into the final product. frontiersin.orgtcichemicals.com
Energy Efficiency Development of reactions that proceed under mild conditions, such as room temperature or gentle heating. organic-chemistry.orgacs.org
Waste Reduction Designing synthetic routes that minimize byproducts and allow for easy, non-chromatographic purification. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4,6 Dimethoxybenzoic Acid

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Fluoro-4,6-dimethoxybenzoic acid ring is governed by the combined directing effects of the fluorine, methoxy (B1213986), and carboxylic acid substituents. The methoxy groups at positions 4 and 6 are powerful activating groups and are ortho, para-directing. The fluorine atom at position 2 is a deactivating group but is also ortho, para-directing. Conversely, the carboxylic acid group at position 1 is a deactivating, meta-directing group.

The cumulative effect of these substituents strongly favors electrophilic attack at the C3 and C5 positions, which are ortho to one methoxy group and para to the other, as well as meta to the carboxylic acid. The strong activating effect of the two methoxy groups generally overrides the deactivating nature of the fluorine and carboxylic acid. For instance, studies on the related 2,6-dimethoxybenzoic acid show that bromination occurs readily at the 3 and 5 positions. rsc.org While the fluorine atom on this compound adds a deactivating effect, the primary sites for substitution remain C3 and C5 due to the powerful influence of the methoxy groups. rsc.org

Substituent Position Electronic Effect Directing Influence
Carboxylic AcidC1DeactivatingMeta (to C3, C5)
FluorineC2DeactivatingOrtho, Para (to C3, C5)
MethoxyC4ActivatingOrtho, Para (to C3, C5)
MethoxyC6ActivatingOrtho, Para (to C5)
Predicted Site of Electrophilic Attack C3 and C5

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of an ortho-fluoro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds. Research on ortho-fluoro and ortho-methoxybenzoic acids has demonstrated that SNAr reactions can proceed efficiently with strong bases without the need for protecting the carboxylic acid function. researchgate.netresearchgate.net This uncatalyzed substitution provides a direct method for functionalizing the C2 position.

Reaction with Organometallic Reagents

Systematic studies have been conducted on the SNAr reactions of ortho-fluoro and ortho-methoxybenzoic acids with organolithium and Grignard reagents. researchgate.netunblog.fr These reactions typically involve the displacement of the ortho-fluoro group by the alkyl or aryl group from the organometallic reagent. For instance, fluoro-substituted benzoic acids react efficiently, while analogous methoxy-substituted compounds often provide only moderate yields, indicating that fluoride (B91410) is a superior leaving group in these transformations. unblog.fr A notable challenge is the competing nucleophilic attack at the carboxylate group, which can lead to ketone byproducts. However, the steric hindrance provided by an adjacent group, such as the methoxy group at C6 in this compound, can help shield the carboxylate and favor the desired SNAr pathway at C2. unblog.fr

Organometallic Reagent Example Expected Product at C2
Organolithiums-Butyllithium (s-BuLi)s-Butyl
OrganolithiumPhenyllithium (PhLi)Phenyl
Grignard ReagentMethylmagnesium Bromide (MeMgBr)Methyl

Reactions with Lithium Amides

The reaction of ortho-fluorobenzoic acids with lithium amides provides a direct and efficient route to N-substituted anthranilic acid derivatives. researchgate.net This SNAr reaction proceeds under mild conditions, does not require a metal catalyst, and avoids protection-deprotection steps for the carboxylic acid. researchgate.netresearchgate.net When this compound is treated with a lithium amide (LiNR₂), the nucleophilic amide displaces the fluoride at the C2 position. This method is highly effective for preparing various N-alkyl and N-aryl 2-amino-4,6-dimethoxybenzoic acids. researchgate.net

Lithium Amide Reagent Example Expected Product at C2
Lithium dialkylamideLithium diisopropylamide (LDA)Diisopropylamino
Lithium N-alkylanilideLithium N-methylanilideN-methyl-N-phenylamino
Lithium N-benzylamideLithium N-methylbenzylamide (LiNMeBn)N-methyl-N-benzylamino

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes standard transformations such as esterification and amidation, although its reactivity is sterically hindered by the ortho-substituents.

Esterification Reactions

Esterification of this compound can be achieved through acid-catalyzed reaction with an alcohol. In a closely related compound, 2,6-dimethoxybenzoic acid, esterification with absolute ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester. mdpi.com A similar outcome is expected for this compound. The significant steric hindrance from the ortho-fluoro and ortho-methoxy groups forces the resulting ester group to adopt a conformation nearly perpendicular to the plane of the aromatic ring. mdpi.com This sterically enforced geometry minimizes resonance interaction between the carbonyl group and the benzene (B151609) ring. mdpi.com

Alcohol Catalyst Expected Ester Product
MethanolH₂SO₄Methyl 2-fluoro-4,6-dimethoxybenzoate
EthanolH₂SO₄Ethyl 2-fluoro-4,6-dimethoxybenzoate
PropanolH₂SO₄Propyl 2-fluoro-4,6-dimethoxybenzoate

Amidation Reactions

Amidation of the sterically hindered this compound typically requires a two-step process. The carboxylic acid is first converted into a more reactive acyl derivative, most commonly an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with a primary or secondary amine to furnish the desired amide. This strategy has been successfully employed for derivatives of 2,6-dimethoxybenzoic acid, where the corresponding acid chlorides were reacted with 6-aminopenicillanic acid to synthesize penicillin analogues, which are complex amides. rsc.org

Step Reagents Intermediate/Product
1. ActivationThionyl chloride (SOCl₂) or Oxalyl chloride2-Fluoro-4,6-dimethoxybenzoyl chloride
2. AminationPrimary Amine (R-NH₂) or Secondary Amine (R₂NH)N-substituted-2-fluoro-4,6-dimethoxybenzamide

Impact of Fluorine and Methoxy Substituents on Reaction Kinetics and Thermodynamics

The chemical behavior of this compound is intrinsically governed by the electronic properties of its substituents on the aromatic ring. The fluorine atom at the C2 position and the methoxy groups at the C4 and C6 positions exert distinct and sometimes competing electronic effects, namely the inductive and resonance effects, which significantly influence the compound's acidity, reaction rates, and thermodynamic stability.

The fluorine atom is highly electronegative and primarily exerts a strong electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and the carboxyl group. libretexts.org The consequence of this inductive withdrawal is a notable stabilization of the carboxylate anion (conjugate base) that forms upon deprotonation. libretexts.org By delocalizing the negative charge, the fluorine substituent makes the carboxylic acid more acidic compared to unsubstituted benzoic acid. libretexts.orgpressbooks.pub This increased acidity is a thermodynamic parameter reflected in a lower pKa value.

Conversely, the methoxy groups (-OCH₃) exhibit a dual electronic nature. They are inductively electron-withdrawing (-I) due to the high electronegativity of the oxygen atom, but more powerfully, they are electron-donating through the resonance effect (+R or +M). libretexts.org The oxygen's lone pairs can be delocalized into the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions. This resonance effect generally makes the benzoic acid less acidic by destabilizing the carboxylate anion. libretexts.orgpressbooks.pub

These substituent effects also dictate the kinetics of reactions involving the aromatic ring. For electrophilic aromatic substitution, the powerful activating and ortho-, para-directing methoxy groups would generally enhance the ring's reactivity towards electrophiles. However, the fluorine atom is a deactivating group, making the ring less nucleophilic. The ultimate regioselectivity of such reactions would depend on the interplay between these directing effects and the steric hindrance imposed by the substituents. In nucleophilic aromatic substitution reactions, the presence of the electron-withdrawing fluorine atom can facilitate substitution, particularly at the ortho and para positions relative to it. researchgate.net

Table 1: Influence of Substituents on the Acidity of Benzoic Acid Derivatives
CompoundSubstituent(s)Dominant Electronic Effect(s)Expected Impact on Acidity (vs. Benzoic Acid)
Benzoic AcidNone-Baseline
2-Fluorobenzoic Acid2-F-IMore acidic libretexts.orglibretexts.org
4-Methoxybenzoic Acid4-OCH₃+R > -ILess acidic libretexts.orgpressbooks.pub
2,6-Dimethoxybenzoic Acid2-OCH₃, 6-OCH₃+R, -I, StericLess acidic ucl.ac.uk
This compound2-F, 4-OCH₃, 6-OCH₃-I (F), +R (OCH₃)Complex balance of effects

Exploration of Transformation Studies and Functional Group Interconversions

The functional groups of this compound—the carboxylic acid, the aromatic ring, the fluoro substituent, and the methoxy groups—offer multiple avenues for chemical transformations and interconversions. Research on this specific molecule and its close analogs demonstrates a range of possible reactions.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group that can undergo several standard transformations.

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental conversion for modifying the properties of the molecule or for use as a protecting group.

Amidation: Conversion to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, produces the corresponding amide. rsc.org This pathway is crucial for building larger molecules, as demonstrated in the synthesis of penicillin analogs from substituted 2,6-dimethoxybenzoic acids. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under specific conditions, for instance, through gold(I)-catalyzed protodecarboxylation or oxidative methods. lookchem.com

Transformations on the Aromatic Ring:

The substituted benzene ring can be further functionalized, though the regioselectivity is controlled by the existing substituents.

Electrophilic Aromatic Substitution: Reactions like bromination can occur. For example, 2-fluoro-4-methoxybenzoic acid has been shown to undergo bromination, yielding the brominated derivative. rsc.org For this compound, the positions for electrophilic attack would be influenced by the combined directing effects of the fluoro and methoxy groups.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles. Studies on related ortho-fluoro and ortho-methoxybenzoic acids show they can react with organolithium reagents or lithium amides to yield substituted products. researchgate.net For instance, 2,6-difluorobenzoic acid undergoes ipso-substitution at the C2 position. researchgate.net

Metalation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. The carboxylic acid group can direct lithiation to the ortho position. While the C2 and C6 positions are already substituted in the target molecule, studies on similar compounds like 3,5-dimethoxyfluorobenzene show that lithiation followed by carbonation can be used to introduce a carboxylic acid group, suggesting such chemistry is viable for this class of compounds. rsc.org

Interconversion of Substituents:

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups (phenols). Reagents like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective for this transformation. rsc.org Selective demethylation can sometimes be achieved; for example, treating 6-alkyl-2,4-dimethoxybenzoic acids with boron trichloride selectively cleaves the methoxy group at the 2-position. rsc.org

Table 2: Examples of Functional Group Interconversions for Substituted Benzoic Acids
Starting Material TypeReactionReagentsProduct TypeReference
Substituted Benzoic AcidAmidation (via Acid Chloride)1. SOCl₂ 2. R₂NHN,N-Disubstituted Benzamide rsc.org
ortho-Fluorobenzoic AcidNucleophilic Aromatic SubstitutionRLi or R₂NLiortho-Substituted Benzoic Acid researchgate.net
Dimethoxybenzoic AcidDemethylationBBr₃ or AlCl₃Dihydroxybenzoic Acid rsc.org
Fluoro-methoxybenzoic AcidElectrophilic BrominationBu₄NBr₃Bromo-fluoro-methoxybenzoic Acid rsc.org
Arylacetic AcidDehomologative OxidationI₂, DMSOAryl Carboxylic Acid lookchem.com
Aromatic Carboxylic Acidmeta-C-H AlkylationAlkyl Halide, Ru-catalystmeta-Alkylated Aromatic Carboxylic Acid nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation

For instance, in the crystal structure of 2,6-dimethoxybenzoic acid, the bulky ortho-methoxy substituents force the carboxyl group to twist significantly out of the plane of the benzene (B151609) ring. nih.goviucr.org A similar steric effect would be anticipated in 2-Fluoro-4,6-dimethoxybenzoic acid, influencing its molecular conformation. The presence of the fluorine atom at the 2-position, however, introduces additional electronic and steric factors that would uniquely define its crystal structure.

Polymorphism of Related Compounds and Implications for this compound

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceuticals. mdpi.com The study of related compounds, such as 2,6-dimethoxybenzoic acid, reveals the existence of multiple polymorphic forms. nih.goviucr.orgmdpi.com This compound is known to exist in at least three polymorphs, each with different crystal packing and thermodynamic stability. iucr.orgmdpi.com For example, one polymorph of 2,6-dimethoxybenzoic acid crystallizes in an orthorhombic system, while another adopts a tetragonal structure. nih.gov

The existence of polymorphism in analogous molecules strongly suggests that this compound may also exhibit this phenomenon. The subtle interplay of intermolecular forces, influenced by the fluorine and methoxy (B1213986) substituents, could lead to different packing arrangements under various crystallization conditions. The potential for polymorphism has significant implications for the physical properties of the compound, including its melting point, solubility, and bioavailability in pharmaceutical applications.

Intermolecular Interactions and Supramolecular Assembly in Solid State

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate how individual molecules assemble into a larger, ordered structure. Key interactions expected to play a role include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded synthons. In many benzoic acid derivatives, molecules form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxylic acid moieties. iucr.orgacs.org

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophile. acs.orgnih.gov Interactions such as C-F···O or C-F···π could further stabilize the crystal lattice.

The interplay of these forces results in a specific supramolecular assembly. The fluorination of benzoic acid derivatives has been shown to enhance their self-assembly capabilities, sometimes leading to the formation of complex structures like liquid crystalline phases. acs.org The specific arrangement of functional groups in this compound will determine the dominant interactions and the resulting three-dimensional architecture.

Crystal Packing and Lattice Energy Considerations

The arrangement of molecules in a crystal, known as crystal packing, seeks to achieve a state of minimum lattice energy. acs.orgnih.gov This energy is the sum of all intermolecular interactions within the crystal. acs.org For benzoic acid and its derivatives, the packing is often dense, driven by the strong hydrogen bonding between carboxylic acid groups. researchgate.netrsc.org

Computational studies on similar molecules can predict the most stable crystal structures by calculating the lattice energies of various possible packing arrangements. acs.org These calculations consider the electrostatic contributions, modeled using distributed multipoles, and empirical atom-atom potentials. acs.org For this compound, the presence of both electron-donating methoxy groups and the electronegative fluorine atom will influence the charge distribution and, consequently, the electrostatic component of the lattice energy. The final crystal structure will represent a balance between maximizing attractive interactions (like hydrogen bonds) and minimizing repulsive steric clashes. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. spectroscopyonline.com These methods are highly sensitive to the specific functional groups present and their local chemical environment.

For this compound, characteristic vibrational bands would be observed for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band in the FTIR spectrum.

C=O stretch of the carbonyl group, a strong, sharp band.

C-O stretches of the methoxy and carboxylic acid groups.

C-F stretch , which provides a direct spectroscopic marker for the fluorine substituent.

Aromatic C-H and C=C stretches characteristic of the benzene ring.

The combination of FTIR and Raman spectroscopy is particularly powerful, as some vibrational modes that are strong in one technique may be weak or absent in the other, providing complementary information. spectroscopyonline.com

Computational-Assisted Interpretation of Vibrational Modes

The assignment of specific vibrational modes to the observed peaks in FTIR and Raman spectra can be complex. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov By creating a computational model of this compound, its theoretical vibrational spectrum can be calculated and compared with the experimental data. nih.govnih.gov

This computational approach allows for a more confident and detailed assignment of the vibrational modes. The calculations can also provide insights into how the vibrational frequencies are influenced by factors such as intermolecular hydrogen bonding and the electronic effects of the fluorine and methoxy substituents. nih.gov For instance, the formation of a hydrogen-bonded dimer is known to cause a significant red-shift (lowering of frequency) in the O-H stretching vibration. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Advanced NMR techniques provide detailed information about the connectivity of atoms and the spatial relationships between them.

For this compound, a suite of NMR experiments would be employed for a comprehensive structural characterization:

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy groups and the electronegative fluorine atom.

¹³C NMR: This technique provides a spectrum of the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

¹⁹F NMR: As fluorine has a spin-active nucleus (¹⁹F), this experiment provides a direct probe of the fluorine atom's environment and its coupling to nearby protons and carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, helping to determine the molecule's conformation in solution.

The combination of these advanced NMR techniques would allow for the unambiguous assignment of all proton and carbon signals and provide valuable insights into the solution-state structure of this compound. ipb.pt

1D and 2D NMR Techniques for Structural Elucidation (beyond basic identification)

To move beyond simple confirmation of the molecular structure of this compound, a suite of advanced 1D and 2D NMR experiments are employed. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals and mapping out the connectivity within the molecule.

For instance, in the ¹H NMR spectrum, the aromatic protons, though seemingly simple, can have their assignments confirmed by COSY correlations. More complexly, HMBC is crucial for correlating protons to carbons over two to three bonds. This allows for the definitive assignment of the quaternary carbons, including the carboxyl carbon and the carbons bonded to the fluorine and methoxy groups. The long-range couplings observed in HMBC spectra provide a detailed picture of the molecular skeleton.

Furthermore, specialized 1D techniques like ¹³C{¹H,¹⁹F} triple resonance experiments can simplify the complex ¹³C spectrum by decoupling both protons and fluorine simultaneously. nih.gov This is particularly useful for fluorinated compounds where ¹³C-¹⁹F couplings can be large and complicate spectral interpretation. jeolusa.com

Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings for Conformational Preferences

The spatial arrangement of the fluorine atom relative to the methoxy and carboxylic acid groups significantly influences the molecule's properties. Through-space spin-spin couplings, detectable via specialized NMR experiments, offer profound insights into the preferred conformation of this compound. These couplings are not transmitted through the bonding network but directly through space, and their magnitude is highly dependent on the internuclear distance. nih.gov

Experiments designed to detect ¹H–¹⁹F and ¹³C–¹⁹F through-space couplings, such as 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), can reveal proximity between the fluorine atom and the protons of the methoxy groups. nih.gov The observation and magnitude of these coupling constants can provide quantitative constraints on the dihedral angles and help to model the molecule's conformational preferences in solution. For example, a significant through-space coupling between the fluorine and a methoxy group's protons would indicate a conformation where these groups are in close spatial proximity. The magnitude of through-space J-coupling has been shown to correlate with non-bonded F-F distances in other fluorinated molecules. nih.gov

Interaction Typical Coupling Constant (Hz) Significance
Through-space ¹H–¹⁹F1-10Indicates close spatial proximity between the fluorine atom and specific protons, providing information on the orientation of the methoxy groups relative to the fluorine.
Through-space ¹³C–¹⁹FVariableReveals proximity between the fluorine atom and specific carbon atoms, further refining the conformational model of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The absorption of UV light by the molecule corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed for aromatic compounds like this are typically π → π* and n → π* transitions. tandfonline.com

Transition Type Typical Wavelength Range (nm) Involved Orbitals
π → π200-300Transition of an electron from a bonding π orbital to an antibonding π orbital within the aromatic ring and carboxyl group.
n → π>280Transition of a non-bonding electron (from the oxygen atoms of the carboxyl or methoxy groups) to an antibonding π orbital. This transition is often weaker.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis (e.g., MALDI In-Source Decay)

Mass spectrometry provides valuable information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass to within a few parts per million, confirming the molecular formula C₉H₉FO₄. uni.lu

Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group or parts of it, such as CO₂ or H₂O. nist.govnih.gov For this compound, characteristic fragmentation would likely involve the loss of a methyl group from one of the methoxy moieties, followed by the loss of carbon monoxide.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique. uliege.be While it typically produces intact molecular ions, in-source decay (ISD) can occur, leading to fragmentation. uliege.beuliege.be MALDI-ISD can provide sequence information for larger molecules and detailed structural information for smaller ones. uliege.be The fragmentation patterns observed can help to confirm the connectivity of the molecule. The presence of fluorine provides a unique isotopic signature that can be observed in high-resolution mass spectra, further aiding in identification.

Ion (m/z) Predicted Adduct/Fragment
201.05578[M+H]⁺ uni.lu
223.03772[M+Na]⁺ uni.lu
199.04122[M-H]⁻ uni.lu
183.04576[M+H-H₂O]⁺ uni.lu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity. DFT calculations for derivatives of benzoic acid focus on understanding how substituents on the benzene (B151609) ring influence the molecule's electronic environment and behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net This energy gap is instrumental in predicting the molecule's electronic, optical, and chemical properties. tandfonline.com For aromatic compounds, the gap can signify the potential for intramolecular charge transfer (ICT), which has a significant impact on biological activity and nonlinear optical properties. tandfonline.com In studies of similar molecules, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energy values and predict reactivity. researchgate.netresearchgate.net

Molecular OrbitalDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons. Acts as an electron donor.Related to the ionization potential; indicates regions susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons. Acts as an electron acceptor.Related to the electron affinity; indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. diracprogram.org It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how it will interact with other molecules, such as in drug-receptor binding. researchgate.net

An MEP map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are nucleophilic and prone to electrophilic attack. researchgate.net

Blue regions represent a positive electrostatic potential, associated with electron-deficient areas. These sites are electrophilic and susceptible to nucleophilic attack. researchgate.net

Green regions show a neutral or near-zero potential. tandfonline.com

For substituted benzoic acids, MEP analysis reveals that the negative potential is typically localized around the oxygen atoms of the carboxylic and methoxy (B1213986) groups, making them sites for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net The positive potential is often found around the acidic hydrogen of the carboxyl group. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. tandfonline.com

Illustrative NBO Analysis Data for a Substituted Benzoic Acid
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O1)π* (C2-C3)~20-30π-conjugation (Resonance)
LP (O2)σ* (C1-C7)~5-10Hyperconjugation
σ (C-H)σ* (C-C)~2-5Hyperconjugation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.comresearchgate.net

The first-order hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. researchgate.net Molecules with large β values are promising candidates for NLO applications like frequency conversion and optical switching. nih.govrsc.org High NLO responses are often found in molecules with strong donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov For comparison, calculations are often benchmarked against standard NLO materials like urea. tandfonline.com Theoretical investigations into related compounds suggest that the presence and arrangement of substituents significantly influence the hyperpolarizability. researchgate.net

Quantum Chemical Calculations (Ab Initio and DFT) for Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Both ab initio and DFT methods can be used to calculate parameters that correlate with experimental spectra, such as FT-IR, FT-Raman, and NMR. ucl.ac.ukresearchgate.net

By optimizing the molecular geometry and calculating the vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental data. researchgate.net This process aids in the definitive assignment of vibrational modes observed in FT-IR and FT-Raman spectra. science.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable assistance in the assignment of complex spectra. ucl.ac.ukscience.gov Such theoretical backing is crucial for confirming the molecular structure. bohrium.com

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, such as the C-O bonds of the methoxy groups and the C-C bond of the carboxylic acid group in 2-Fluoro-4,6-dimethoxybenzoic acid, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. acs.org

This is achieved by exploring the molecule's potential energy surface (PES). A PES scan involves systematically changing a specific dihedral angle while calculating the energy at each step. tandfonline.com The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. acs.org DFT calculations are used to determine the relative energies (e.g., ΔG) of different conformers, allowing for the prediction of their population distribution based on the Boltzmann distribution. acs.org For substituted aromatic acids, this analysis is crucial for understanding how intramolecular interactions, such as hydrogen bonding or steric hindrance, dictate the preferred orientation of the substituent groups. ucl.ac.ukacs.org

Theoretical Studies of Acidity and Proton-Transfer Equilibria

The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is a fundamental property influenced by the electronic effects of substituents on the aromatic ring. For this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups creates a unique electronic environment that dictates its acidity.

Theoretical studies, often employing quantum chemical calculations, provide valuable insights into these substituent effects. The dissociation constant (pKa) is a critical parameter that describes the extent to which a compound dissociates in a solution. researchgate.net Computational models can predict pKa values by calculating the energetics of the acid's dissociation in a solvent, often using continuum solvation models like the CPCM model. tandfonline.com

The substituents on the benzoic acid ring modulate the stability of the resulting carboxylate anion.

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the negative charge on the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent benzoic acid.

Methoxy Groups: The methoxy groups exert a dual influence. They have an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a more potent electron-donating resonance effect (+R) by donating lone-pair electron density to the aromatic ring. In the case of 2,6-dimethoxybenzoic acid, these groups can force the carboxylic acid group out of the plane of the benzene ring, a steric effect that can influence acidity.

Studies on related compounds provide a framework for understanding these effects. For instance, the pKa of 4-Fluoro-2,6-dimethylbenzoic acid has been determined potentiometrically in 50 wt% aqueous methanol. researchgate.net Comparing the acidity of various substituted benzoic acids allows for the systematic evaluation of each substituent's contribution.

Proton-transfer equilibria, which are at the heart of acid-base chemistry, have been investigated for substituted benzoic acids in the gas phase. acs.org These studies determine the intrinsic acidities of molecules, free from solvent effects. Computational analyses can then model the influence of solvents, which is crucial as solvent molecules can interact with the carboxylic group through hydrogen bonds, screening its interactions and affecting self-association patterns. ucl.ac.uk The Brønsted relation, which links reaction rates to equilibrium constants, is a key concept in analyzing these proton transfer reactions, where ortho-substituted benzoic acids can show distinct behavior due to steric effects. cdnsciencepub.com

Table 1: Comparison of Acidity Data for Related Benzoic Acid Derivatives

CompoundSubstituentsExpected Effect on AcidityReference
Benzoic AcidNone (Reference)Baseline nist.gov
4-Fluorobenzoic Acid4-FluoroIncreased acidity (-I effect) bohrium.com
2,6-Dimethoxybenzoic Acid2,6-DimethoxyComplex interplay of steric, inductive, and resonance effects ucl.ac.ukacs.org
4-Fluoro-2,6-dimethylbenzoic acid4-Fluoro, 2,6-DimethylCombination of electron-withdrawing and steric effects researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, at a molecular level. These methods predict theoretical binding mechanisms without assessing clinical efficacy.

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein's active or allosteric site. The process involves sampling a vast number of possible poses and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). The scoring function accounts for various non-covalent interactions, including:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The methoxy groups can also act as hydrogen bond acceptors, while the fluorinated benzene ring can participate in hydrophobic and specific halogen-bond interactions. Docking studies could therefore identify key amino acid residues in a hypothetical target protein that form favorable interactions with the ligand, providing a structural hypothesis for its binding mechanism. For example, in docking studies of other fluorinated compounds, the Lamarckian Genetic Algorithm is often used for the conformational search to find the optimal binding mode. tandfonline.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, typically on the scale of nanoseconds to microseconds. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, revealing the stability of the binding pose and the flexibility of the complex. ucl.ac.uk

Key insights from MD simulations include:

Binding Stability: Assessing whether the ligand remains stably bound in the predicted pose.

Conformational Changes: Observing how the protein and ligand structures adapt to each other upon binding.

Role of Solvent: Explicitly modeling water molecules to understand their role in mediating ligand-protein interactions.

Interaction Analysis: Quantifying the persistence of specific interactions, such as hydrogen bonds, throughout the simulation. ucl.ac.uk

Studies on structurally related molecules, such as 2,6-dimethoxybenzoic acid and other benzoic acid derivatives, have used MD simulations to explore their self-association in different solvents. ucl.ac.uk These simulations show that in apolar solvents, benzoic acids tend to form hydrogen-bonded dimers, while in solvents with high hydrogen bond acceptor propensity, the solvent molecules interact directly with the carboxylic group. ucl.ac.uk Such theoretical approaches could be applied to this compound to understand its behavior in a biological environment and its theoretical interactions with a target protein.

Table 2: Theoretical Interactions Investigated via Computational Methods

Interaction TypePotential Role in BindingComputational Method
Hydrogen BondingCarboxylic acid with polar residues; Methoxy groups as acceptorsDocking & MD Simulations
Hydrophobic InteractionsBenzene ring with non-polar residuesDocking & MD Simulations
Halogen BondingFluorine atom with electron-rich pocketsDocking & MD Simulations
π-π StackingAromatic ring with aromatic residues (e.g., Phe, Tyr, Trp)Docking & MD Simulations
van der Waals ForcesGeneral shape complementarityDocking & MD Simulations

Functional Derivatives and Analogues of 2 Fluoro 4,6 Dimethoxybenzoic Acid

Design and Synthesis of Chemically Modified Analogues

The design of analogues of 2-fluoro-4,6-dimethoxybenzoic acid often involves modifying the substituents on the phenyl ring or altering the carboxylic acid group to create amides, esters, or more complex heterocyclic systems. The synthetic strategies are diverse and are typically built upon established organic chemistry reactions tailored to the specific functionalities of the benzoic acid core.

For instance, related dimethoxybenzoic acid structures are frequently used as precursors. The synthesis of quinazolin-4(3H)-one derivatives, for example, can start from 3,5-dimethoxyaniline, which is then converted through several steps into a key intermediate like 2-amino-4,6-dimethoxybenzamide. acs.org This intermediate can then be reacted with various aldehydes to yield a diverse library of quinazolinone compounds. acs.org Similarly, other analogues such as 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones have been synthesized from 2-amino-4,5-dimethoxybenzoic acid through acylation and heterocyclization. uni.lu

Halogenation is another common strategy. Derivatives of 2,6-dimethoxybenzoic acid have been synthesized with additional chloro, bromo, or iodo substituents to explore the impact of electron-withdrawing groups on the molecule's properties. nih.gov The synthesis of these halogenated analogues often involves direct electrophilic aromatic substitution, though reaction conditions must be carefully controlled to prevent side reactions like demethylation. nih.gov

The following table summarizes the synthesis of several analogues based on a dimethoxybenzoic acid scaffold, illustrating the common synthetic pathways employed.

Starting MaterialKey Reaction(s)Synthesized Analogue/Derivative Class
3,5-DimethoxyanilineRing-opening of a derived indoline-2,3-dione, amidation2-Amino-4,6-dimethoxybenzamide acs.org
2-Amino-4,5-dimethoxybenzoic acidAcylation, heterocyclization2-Alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones uni.lu
2,6-Dihydroxybenzoic acidChlorination/Bromination, methylation, hydrolysis3-Chloro-2,6-dimethoxybenzoic acid, 3-Bromo-2,6-dimethoxybenzoic acid nih.gov
2-Bromo-4,5-dimethoxybenzoic acidSuzuki coupling, deprotection, cyclizationUrolithin C analogues nih.gov

This table is generated based on synthetic strategies for related dimethoxybenzoic acid compounds as described in the cited literature.

Structure-Activity Relationship (SAR) Studies for Designed Molecules (theoretical frameworks)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies provide a theoretical framework to guide the design of more potent and selective compounds. The unambiguous knowledge of a molecule's stereostructure is a fundamental prerequisite for these investigations. google.com

The primary approach involves systematically altering different parts of the molecule and assessing the resulting impact on a specific biological target. Key modifications often include:

Substitution on the Phenyl Ring : The nature, position, and size of substituents on the aromatic ring are critical. In studies of related 2,6-dimethoxybenzamide (B3031262) derivatives, the introduction of small alkyl groups or halogens at certain positions enhanced activity, while bulky or strongly electron-withdrawing groups like NO₂ or CF₃ were detrimental. dntb.gov.ua

Modification of the Linker : For derivatives where the benzoic acid is connected to another chemical moiety, the nature of this linker is vital. In studies of quinazoline (B50416) analogues, a free NH linker was found to be optimal. mdpi.com

Isosteric Replacement : Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. For example, replacing a sulfonyl group with a benzoyl group in a series of PTP1B inhibitors resulted in a change in activity, prompting further structural modifications to optimize the new scaffold. dntb.gov.ua

A quantitative structure-activity relationship (QSAR) analysis on a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives revealed that the electronic properties of substituents significantly influenced their ability to inhibit chitin (B13524) synthesis. dntb.gov.ua Similarly, SAR studies on quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) showed a strong preference for electron-donating groups, like the methoxy (B1213986) groups found in the parent scaffold, at the 6- and 7-positions of the quinazoline ring. mdpi.com These findings highlight that even small changes to the molecular structure can lead to steep changes in activity. mdpi.com

Synthetic Utility of Derivatives as Complex Building Blocks

Derivatives of this compound are not only explored for their direct biological effects but are also highly valued as versatile "building blocks" in organic synthesis. google.comnih.gov Their defined stereochemistry and reactive functional groups make them ideal starting materials for constructing larger, more complex molecules with potential applications in pharmaceuticals and materials science. nih.gov

The utility of these compounds as building blocks is demonstrated in the synthesis of various heterocyclic systems. For example, 2-amino-4,6-dimethoxybenzamide, an analogue, serves as a crucial precursor for creating quinazolin-4(3H)-one derivatives. acs.org Similarly, 2-amino-4,5-dimethoxybenzoic acid has been used to construct thiazole (B1198619) and thiadiazole carboxamide derivatives that function as c-Met kinase inhibitors. acs.org In these syntheses, the substituted benzoic acid derivative provides the core scaffold onto which other cyclic and acyclic functionalities are added to build the final complex product.

Furthermore, related structures like 6,8-dimethoxyisochroman-1,3-dione, derived from a dimethoxy-substituted homophthalic acid, are key intermediates in the preparation of complex isocoumarin (B1212949) compounds, which are themselves valuable in various therapeutic fields. The presence of the methoxy and fluoro groups on the initial benzoic acid ring can influence the reactivity and regioselectivity of subsequent reactions, guiding the assembly of the target molecule.

Ligand Design Based on the this compound Scaffold (e.g., for protein tyrosine phosphatases)

The benzoic acid motif is a well-established scaffold for the design of ligands that can interact with various biological targets, including the active sites of enzymes. acs.org A particularly important target class is the protein tyrosine phosphatase (PTP) family, which are key regulators of cellular signaling pathways. google.com Dysfunction of PTPs like PTP1B and striatal-enriched protein tyrosine phosphatase (STEP) is linked to diseases such as diabetes, obesity, and neurodegenerative disorders. acs.orgnih.gov

The general benzoic acid structure has been identified as a promising starting point for developing PTP inhibitors. acs.orggoogle.com For instance, 2-(oxalylamino)benzoic acid was identified through high-throughput screening as a competitive inhibitor of several PTPs and served as a foundational scaffold for developing more potent and selective inhibitors. acs.org Further research has led to the design and synthesis of various benzoic acid derivatives as specific PTP inhibitors. nih.gov

While direct studies on this compound for this purpose are not extensively documented, the principles of ligand design strongly support its potential. The carboxylic acid group can mimic the phosphate (B84403) moiety of the natural substrate (phosphotyrosine), anchoring the inhibitor to the enzyme's active site. The substituted phenyl ring, including the fluoro and dimethoxy groups, can then be tailored to interact with adjacent, non-catalytic pockets, thereby conferring potency and selectivity for a specific PTP. For example, a series of novel benzoic acid derivatives was recently developed as inhibitors of STEP, with the lead compound showing neuroprotective properties. nih.gov This demonstrates that the benzoic acid scaffold is a viable template for creating targeted PTP inhibitors.

Applications in Advanced Chemical Sciences Excluding Prohibited Areas

Role as Synthetic Intermediates in Organic Synthesisbiosynth.combldpharm.com

As a functionalized aromatic molecule, 2-fluoro-4,6-dimethoxybenzoic acid serves as a key building block in organic synthesis. It is classified as a fluorinated building block, indicating its primary use in constructing larger, more complex chemical structures. bldpharm.com

The presence of a fluorine atom makes this compound an important starting material for producing a variety of fluorinated aromatic compounds. smolecule.com The fluorination of the benzoic acid moiety offers a method for creating fluorinated analogs that may possess enhanced resistance to metabolic degradation. biosynth.com Research into related compounds, such as methyl 3,5-difluoro-2,6-dimethoxybenzoate, demonstrates how such molecules are key targets for synthesizing complex fluorinated systems. chemrxiv.org These precursors can be used to build larger molecules like fluorinated triangulenium salts, which exhibit unique optical and redox properties due to the influence of the fluorine atoms. chemrxiv.org The strategic placement of fluorine can enhance the inductive electron-withdrawing effect on the aromatic ring, influencing the reactivity and properties of the final compounds. chemrxiv.org

This compound is a valuable building block for creating molecules and scaffolds with potential biological activity. bldpharm.comsmolecule.com While direct examples are specific to research, the general principle is well-established with analogous structures. For instance, the non-fluorinated parent compound, 2,6-dimethoxybenzoic acid, is a key intermediate in the synthesis of indoles and coumarins, which are classes of organic compounds known for significant biological activities. Similarly, other fluorinated benzoic acids, like 2-amino-3-fluorobenzoic acid, are crucial precursors for synthesizing derivatives of indole, which can act as potent and selective receptor antagonists. orgsyn.org The use of 2,5-dimethoxybenzoic acid as an intermediate in the synthesis of the galbulimima alkaloid GB 13 further illustrates the role of such substituted benzoic acids in accessing complex, biologically relevant structures. medchemexpress.com

The specific arrangement of substituents on the aromatic ring of this compound dictates its reactivity and makes it a key component in multi-step synthetic sequences. A systematic study on the reactivity of related ortho-fluoro and ortho-methoxybenzoic acids highlights their utility in reactions like aromatic nucleophilic substitution (SNAr). researchgate.net The presence of an additional fluorine atom, as seen in 2,6-difluorobenzoic acid, can render the carboxylate group inert to certain organolithium reagents, allowing for selective substitution at other positions on the ring. researchgate.net In complex syntheses, such as the creation of fluorinated acridinium (B8443388) and triangulenium salts, a related fluorinated dimethoxybenzoate precursor is subjected to a sequence of reactions, including nucleophilic aromatic substitutions, to assemble the final bridged ring systems. chemrxiv.org

Potential in Agrochemical Research as Intermediate Compoundsbldpharm.comsmolecule.comasm.org

There is potential for this compound and its derivatives to be used as intermediates in agrochemical research. bldpharm.comsmolecule.com The non-fluorinated analog, 2,6-dimethoxybenzoic acid, is recognized as an intermediate for agricultural chemicals. google.com Furthermore, research on related esters, such as ethyl 2-fluoro-4,5-dimethoxybenzoate, indicates that similar compounds are investigated for potential use in agrochemicals. smolecule.com The inclusion of fluorine in a molecule can often enhance its biological efficacy, a desirable trait in the development of new agrochemicals.

Applications in Materials Sciencebldpharm.com

The structural features of this compound make it a compound of interest in the field of materials science. bldpharm.comsmolecule.com

This compound is considered a material building block, particularly for polymer science. bldpharm.com Its aromatic nature and functional groups allow it to be incorporated as a monomer into polymer chains. The inclusion of fluorinated monomers like this can be used to develop novel polymeric materials with tailored properties. For example, the synthesis of fluorinated cationic triangulenes from a related precursor resulted in materials with red-shifted absorption and emission spectra and enhanced electrophilicity, demonstrating how fluorinated building blocks can significantly alter the properties of the final material. chemrxiv.org

Development of Nanoparticles and Thin Films

While direct research on the use of this compound in the development of nanoparticles and thin films is not extensively documented in publicly available literature, its structural features suggest potential applicability in these areas. The presence of carboxylic acid and methoxy (B1213986) functional groups allows for its potential role as a ligand or surface modifier for metallic or metal oxide nanoparticles. The carboxylate group could anchor the molecule to the nanoparticle surface, while the aromatic ring and methoxy groups could influence the particle's dispersibility and electronic properties.

In the context of thin films, this compound could be explored as a precursor or component in vapor deposition techniques or Langmuir-Blodgett films. The fluorine atom can enhance the volatility of the molecule, which is advantageous for certain deposition methods. Furthermore, the aromatic structure could contribute to the formation of ordered molecular assemblies on a substrate, a critical aspect for creating functional thin films with specific optical or electronic characteristics.

Formation of Supramolecular Architectures and Luminescent Materials

The molecular structure of this compound is well-suited for the construction of supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. The carboxylic acid group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable synthons, such as the common carboxylic acid dimer. The fluorine and methoxy substituents can influence the crystal packing and the strength of intermolecular interactions.

These supramolecular assemblies can give rise to materials with interesting properties, including luminescence. While the intrinsic luminescence of this compound may not be strong, its incorporation into larger supramolecular systems, such as metal-organic frameworks (MOFs) or coordination polymers, could lead to enhanced or tunable luminescent behavior. The fluorinated and methoxylated benzene (B151609) ring can act as a light-harvesting antenna, transferring energy to an emissive metal center or another chromophoric ligand within the supramolecular structure.

Contribution to Dyes and Fungicides Synthesis

The chemical scaffold of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including certain classes of dyes and fungicides. The presence of multiple reactive sites—the carboxylic acid, the activated aromatic ring, and the potential for nucleophilic substitution of the fluorine atom under specific conditions—allows for a variety of chemical transformations.

In dye synthesis, the dimethoxy- and fluoro-substituted benzene ring can serve as a key building block for chromophores. The electronic properties imparted by these substituents can influence the absorption and emission wavelengths of the final dye molecule, thereby affecting its color. The carboxylic acid group can also function as an anchoring group to attach the dye to a substrate, such as a textile fiber.

Regarding fungicides, the fluorinated benzoic acid motif is present in several known agrochemicals. The fluorine atom can significantly alter the biological activity of a molecule by affecting its metabolic stability, binding affinity to target enzymes, and membrane permeability. Therefore, this compound represents a potential starting material for the synthesis of novel fungicide candidates through further chemical modification.

Advanced Analytical Methodologies for Compound Characterization and Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of "2-Fluoro-4,6-dimethoxybenzoic acid" and for real-time monitoring of its synthesis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Purity Determination:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the purity analysis of benzoic acid derivatives. For "this compound," a typical RP-HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous component (such as water with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from its potential impurities, which could include starting materials, by-products, or degradation products. ekb.egsielc.com Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz A UPLC method for "this compound" would follow similar principles to the HPLC method but with a much shorter run time. lcms.cz

A hypothetical HPLC/UPLC method for the purity assessment of "this compound" is detailed in the table below.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

ParameterHPLCUPLC
Stationary Phase C18, 5 µm particle size, 4.6 x 250 mmC18, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B over 20 min10-90% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL

Reaction Monitoring:

HPLC and UPLC are also pivotal in monitoring the progress of the chemical synthesis of "this compound". By taking aliquots from the reaction mixture at different time intervals and analyzing them, chemists can track the consumption of starting materials and the formation of the product and any intermediates or by-products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and for determining the reaction endpoint. google.com The rapid analysis times of UPLC are particularly advantageous for this application, providing near real-time information.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of "this compound," GC can be employed to detect and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials.

For GC analysis, the benzoic acid may need to be derivatized to increase its volatility and thermal stability. A common derivatization technique is esterification to form, for example, the methyl ester. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. Mass spectrometry (MS) can be coupled with GC (GC-MS) to provide definitive identification of the separated components based on their mass spectra.

Table 2: General GC Method Parameters for Volatile Analysis

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for characterizing the physical properties and stability of "this compound." Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions (the ability of a compound to exist in more than one crystalline form). For a pure crystalline solid like "this compound," the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate the presence of impurities or different polymorphic forms. bohrium.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability and decomposition profile of the compound. The TGA curve for "this compound" would show the temperature at which it begins to lose mass due to decomposition. The profile of mass loss can also provide information about the decomposition mechanism. For instance, the thermal decomposition of related benzoic acids can lead to the release of irritating gases and vapors. fishersci.nl

Table 3: Expected Thermal Analysis Data for a Benzoic Acid Derivative

AnalysisParameterExpected Observation
DSC Melting PointA sharp endothermic peak
Heat of FusionA quantifiable energy associated with melting
Polymorphic TransitionsPotential for additional endothermic or exothermic events before melting
TGA Onset of DecompositionA specific temperature at which significant mass loss begins
Decomposition ProfileA single or multi-step mass loss curve

Environmental Considerations in the Context of Research and Synthesis

Research into Environmental Impact and Degradation Pathways

Research into the environmental fate of fluorinated aromatic compounds is crucial due to the strength of the carbon-fluorine bond, which can contribute to environmental persistence. Halogenated aromatics are often of concern as environmental pollutants, and fluorinated benzoates serve as models for studying the mechanisms of their biological persistence. asm.org

Studies on isomeric fluorobenzoates have shown that their biodegradability can vary significantly depending on the position of the fluorine substituent. For instance, the bacterium Pseudomonas sp. B13 has been shown to cometabolize various fluorobenzoates when grown on 3-chlorobenzoate. asm.org While 4-fluorobenzoate (B1226621) can be totally degraded, 2-fluorobenzoate (B1215865) is only partially converted, leading to the accumulation of metabolites such as 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid. asm.org This suggests that the position of the fluorine atom, as in 2-Fluoro-4,6-dimethoxybenzoic acid, can be a critical factor in its potential for biodegradation. The methoxy (B1213986) groups present in this compound would likely influence its degradation pathway as well, potentially undergoing demethylation as an initial step in microbial degradation.

The following table summarizes findings on the cometabolism of fluorobenzoates by Pseudomonas sp. B13, illustrating how the substituent position affects degradation.

SubstrateMetabolic FateKey Metabolite(s)Reference
2-FluorobenzoatePartial conversion (77%) with fluoride (B91410) elimination (23%)6-Fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid asm.org
3-FluorobenzoateReadily cometabolized after prolonged incubationA single, unidentified metabolite was detected asm.org
4-FluorobenzoateTotal degradation after a short adaptation periodUtilized via the ordinary benzoate (B1203000) pathway asm.org

Biotransformation Studies (mechanistic, non-clinical)

Biotransformation studies investigate the metabolic pathways by which organisms chemically alter substances. For fluorinated compounds, these studies often use analog substances to elucidate metabolic routes. asm.org While specific biotransformation studies on this compound are not widely published, research on related fluorinated and methoxylated aromatic acids provides insight into potential mechanistic pathways.

For example, fluorinated analogs have been instrumental in studying the biotransformation of aromatic compounds under various conditions. asm.org In anaerobic environments, the degradation of phenol (B47542) has been studied using fluorophenols, which were found to be converted to fluorobenzoic acids. asm.org This suggests that a potential biotransformation route for compounds like this compound could involve initial enzymatic attacks, such as dioxygenation, which is a critical first step in the aerobic degradation of many aromatic compounds. asm.org The presence of methoxy groups suggests that O-demethylation would be a probable initial biotransformation step, a common reaction in the metabolism of xenobiotics, to yield hydroxylated intermediates which can then undergo ring cleavage.

The persistence of fluorinated aromatic compounds is often linked to the stability of the carbon-fluorine bond, which can hinder complete mineralization. asm.org Mechanistic studies on similar molecules focus on identifying the specific enzymes and metabolic choke-points that lead to the accumulation of intermediate metabolites.

Strategies for Waste Minimization and Resource Efficiency in Synthetic Processes

The synthesis of specialized chemical intermediates like this compound involves multi-step processes where waste minimization and resource efficiency are paramount for environmental sustainability and economic viability. Modern synthetic chemistry emphasizes the use of green chemistry principles to achieve these goals.

Catalysis: A key strategy is the use of highly efficient catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used for C-C bond formation in organic synthesis. beilstein-journals.org Advances in this area focus on using widely available starting materials like carboxylic acids, which can reduce the problematic salt load of these transformations by releasing CO2 as the only byproduct. beilstein-journals.org The use of recoverable catalysts, such as those based on organotin azides, also represents a move towards more sustainable processes. conicet.gov.ar

Solvent and Reagent Choice: Minimizing the use of hazardous solvents and reagents is another critical aspect. This can involve using water or ionic liquids as reaction media, or developing solvent-free reaction conditions. conicet.gov.ar The choice of reagents can also significantly impact waste generation. For instance, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can reduce solvent use, energy consumption, and waste from intermediate purification steps. conicet.gov.ararabjchem.org

Process Optimization and Waste Management: Industrial-scale chemical manufacturing increasingly incorporates Zero Liquid Discharge (ZLD) systems. environmentclearance.nic.in These systems treat and recycle all aqueous effluent, minimizing water consumption and preventing the release of pollutants. environmentclearance.nic.in As outlined in environmental clearance documents for fine chemical manufacturing units, typical strategies include:

Effluent Treatment: High-concentration effluent is treated using Multi-Effect Evaporators (MEE), with the condensate being recycled and the resulting salts being sent to certified hazardous waste disposal facilities or for co-processing. environmentclearance.nic.in

Solvent Recovery: Distillation and recovery of solvents like toluene (B28343) for reuse in the process. environmentclearance.nic.in

Green Belt Development: A significant portion of the industrial site area is dedicated to green belt development to mitigate environmental impact. environmentclearance.nic.in

The table below summarizes key strategies for promoting resource efficiency in chemical synthesis.

StrategyDescriptionExample/BenefitReference
Catalyst SelectionEmploying highly active and selective catalysts to improve reaction efficiency and reduce byproducts.Palladium-catalyzed decarboxylative Heck reactions use carboxylic acids as starting materials, reducing salt waste. beilstein-journals.org
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Reduces solvent usage, energy consumption, and purification waste. conicet.gov.ararabjchem.org
Solvent ManagementMinimizing the use of hazardous solvents and implementing solvent recovery and recycling systems.Recovery of toluene through distillation for reuse in subsequent batches. environmentclearance.nic.in
Zero Liquid Discharge (ZLD)Treating and recycling all liquid effluent from the manufacturing process.Reduces water consumption and eliminates the discharge of contaminated water into the environment. environmentclearance.nic.in

Future Research Directions and Unexplored Avenues

Discovery of Novel Catalytic and Stereoselective Synthetic Pathways

The synthesis of highly substituted aromatic compounds like 2-Fluoro-4,6-dimethoxybenzoic acid often relies on classical multi-step procedures. Future research could focus on more efficient and sustainable catalytic methods. Transition-metal-catalyzed C-H activation is a promising avenue, potentially allowing for the direct introduction of functional groups onto the aromatic ring, thus streamlining synthetic routes. oup.comacs.orgrsc.org For instance, palladium-catalyzed C-H functionalization has been successfully applied to a variety of benzoic acids for the formation of C-C and C-O bonds. rsc.orgbohrium.com Similarly, rhodium(III)-catalyzed oxidative coupling has been used to synthesize substituted isocoumarins from benzoic acids, a transformation that could be explored for derivatives of this compound. acs.org

Furthermore, the development of novel and greener catalysts, such as polyethylene (B3416737) glycol-sulfonic acid (PEG-SO3H), could offer environmentally benign alternatives for synthesizing derivatives. arabjchem.org The stereoselective synthesis of derivatives is another critical area. mdpi.comscispace.com Given the planar nature of the parent molecule, introducing chiral centers through stereoselective reactions could generate a library of new compounds with potentially unique biological activities. frontiersin.orgrsc.org This could be achieved through asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of reactions at or adjacent to the aromatic ring.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound and its derivatives is crucial for optimizing existing protocols and designing new transformations. Future research should aim to elucidate the intricate details of reaction pathways, including the identification of transient intermediates and transition states.

Kinetic isotope effect (KIE) studies, particularly using short-lived radionuclides like ¹⁸F, could provide invaluable insights into the rate-determining steps of fluorination and other reactions. icm.edu.pl The use of ¹⁸F in combination with the naturally occurring ¹⁹F allows for the determination of fluorine KIEs, which can help to distinguish between concerted and stepwise mechanisms. icm.edu.pl Computational chemistry, in tandem with experimental studies, can be a powerful tool for modeling reaction pathways and predicting the stability of intermediates. For instance, understanding the mechanism of nucleophilic aromatic substitution on fluorinated benzoic acids can inform the design of more efficient synthetic routes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Expansion into Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an attractive candidate for applications in the emerging fields of chemical biology and supramolecular chemistry.

In chemical biology, the benzoic acid scaffold can be used to develop chemical probes for studying biological processes. nih.govbeilstein-journals.orgcore.ac.ukresearchgate.net The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy or as a site for radiolabeling with ¹⁸F for positron emission tomography (PET) imaging, a powerful technique in medical diagnostics. acs.orgtandfonline.com The introduction of fluorine can also enhance the metabolic stability and membrane permeability of bioactive molecules. acs.orgtandfonline.com Derivatives of this compound could be designed as inhibitors of specific enzymes or protein-protein interactions. nih.gov

In supramolecular chemistry, aromatic carboxylic acids are well-known building blocks for the construction of extended hydrogen-bonded architectures and coordination polymers. rsc.orgresearchgate.nettandfonline.commdpi.comijacskros.com The specific substitution pattern of this compound, with its hydrogen bond donor and acceptor sites, as well as the potential for halogen bonding interactions, could be exploited to create novel supramolecular assemblies with interesting properties, such as porosity for gas storage or separation. rsc.orgresearchgate.net The interplay of hydrogen bonding and other non-covalent interactions could lead to the formation of complex and functional supramolecular structures.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-fluoro-4,6-dimethoxybenzoic acid, and how can intermediates be characterized?

A two-step synthesis is commonly employed:

  • Step 1 : Start with fluorinated benzaldehyde derivatives (e.g., 2-fluoro-4,6-dimethoxybenzaldehyde) and oxidize the aldehyde group to a carboxylic acid using NaClO₂ and NaH₂PO₄ in DMSO/water at 0°C .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) and confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).
    Key validation : Monitor reaction progress by TLC and ensure ≥95% purity via HPLC (C18 column, 1% acetic acid/methanol/water) .

Q. How can solubility challenges for fluorinated benzoic acids be addressed in aqueous reaction systems?

this compound exhibits low water solubility due to hydrophobic methoxy groups. Strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution .
  • Adjusting pH with mild bases (e.g., NaHCO₃) to deprotonate the carboxylic acid group, enhancing aqueous solubility .
    Note : Avoid strong bases (e.g., NaOH) to prevent demethylation of methoxy groups .

Q. What spectroscopic techniques are critical for verifying substitution patterns in fluorinated benzoic acids?

  • 19F^{19}F-NMR : Confirm fluorine position via characteristic shifts (e.g., ortho-fluorine: δ −110 to −120 ppm) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1700 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound derivatives?

Fluorine’s electron-withdrawing effect directs coupling reactions to meta positions. For example:

  • Copper-catalyzed coupling : Use CuI (20 mol%) and K₂CO₃ in DMF at 80°C to achieve 5-exo-dig cyclization with terminal alkynes, yielding phthalides with >90% regioselectivity .
  • Palladium-mediated reactions : Pd/C with arylboronic acids under mild conditions (e.g., 60°C, 12 hr) minimizes dehalogenation risks .
    Validation : Compare coupling yields using halogenated analogs (e.g., bromo vs. iodo derivatives) to assess fluorine’s electronic effects .

Q. What mechanistic insights explain halogen migration during demethylation of methoxy groups in fluorinated benzoic acids?

Demethylation with HBr/HOAc can induce halogen rearrangement. Key factors:

  • Para-hydroxyl group : Fluorine migration occurs if a hydroxyl group is para to the halogen, facilitating intermediate arenium ion formation .
  • Ortho-carboxylic acid : Stabilizes transition states via hydrogen bonding, directing halogen relocation (e.g., 4-bromo-2,6-dimethoxybenzoic acid → 5-bromoresorcinol) .
    Mitigation : Use BBr₃ in CH₂Cl₂ at −78°C for controlled demethylation without rearrangement .

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}F19F-NMR shifts) be resolved during structural elucidation?

  • Control experiments : Synthesize and analyze positional isomers (e.g., 3-fluoro vs. 4-fluoro analogs) for benchmark shifts .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict 19F^{19}F-NMR chemical shifts and validate experimental data .
  • Isotopic labeling : Use deuterated solvents to eliminate solvent-induced shift artifacts .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Purification Silica gel chromatography (EtOAc/hexane 3:7)
Fluorine Position Analysis 19F^{19}F-NMR with CFCl₃ internal standard
Demethylation BBr₃ in CH₂Cl₂ (−78°C, 2 hr)
Cross-Coupling CuI/K₂CO₃ in DMF (80°C, 12 hr)

Critical Data Contradictions & Resolutions

  • Contradiction : Discrepancies in reported melting points for halogenated analogs (e.g., bromo vs. fluoro derivatives).
    Resolution : Verify purity via DSC (differential scanning calorimetry) and exclude hygroscopicity effects .
  • Contradiction : Variable yields in Suzuki-Miyaura coupling (40–85%).
    Resolution : Optimize catalyst loading (5–20 mol% Pd) and use degassed solvents to suppress oxidative side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.